molecular formula C16H18N4O B1682720 Suprafenacine

Suprafenacine

Cat. No.: B1682720
M. Wt: 282.34 g/mol
InChI Key: WKKLZIQHOXPLLZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Suprafenacine is synthesized through a multi-step process involving the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with p-tolyl-meth-(E)-ylidene hydrazide. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Suprafenacine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield various hydrazide derivatives, while oxidation reactions may produce corresponding carboxylic acids.

Comparison with Similar Compounds

    Colchicine: Another microtubule-destabilizing agent but with higher toxicity.

    Vinblastine: A vinca alkaloid that also targets microtubules but through a different binding site.

    Paclitaxel: Stabilizes microtubules rather than destabilizing them, leading to different cellular effects.

Uniqueness: Suprafenacine is unique in its ability to selectively inhibit cancer cell proliferation and its effectiveness against drug-resistant cancer cells by bypassing the multidrug resistance transporter P-glycoprotein .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKLZIQHOXPLLZ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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